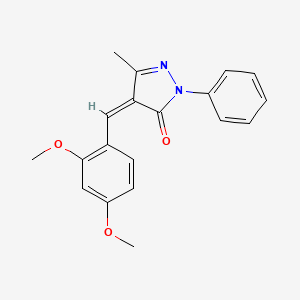

(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15702416

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N2O3 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

| Standard InChI | InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11- |

| Standard InChI Key | NZHCFKTUYOZTCO-BOPFTXTBSA-N |

| Isomeric SMILES | CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |

| Canonical SMILES | CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound belongs to the 3H-pyrazol-3-one family, with the systematic IUPAC name (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Its molecular formula is C₂₀H₂₁N₃O₃, yielding an average molecular mass of 351.406 g/mol (monoisotopic mass: 351.158292) . The Z-configuration of the benzylidene group at position 4 is critical for its spatial arrangement and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₁N₃O₃ | |

| Molecular weight | 351.406 g/mol | |

| Melting point | 160–162°C (predicted) | |

| Density | 1.191 ± 0.06 g/cm³ | |

| pKa | 9.00 ± 0.70 (predicted) |

Tautomeric Behavior

Pyrazol-3-ones exhibit keto-enol tautomerism, with equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (A) and 1H-pyrazol-3-ol (B) forms. Nuclear magnetic resonance (NMR) studies confirm that in nonpolar solvents (e.g., CDCl₃), the enolic B form dominates due to intramolecular hydrogen bonding, while polar solvents (e.g., DMSO-d₆) stabilize the keto tautomer A . For the title compound, X-ray crystallography and ¹H/¹³C NMR data indicate a 92:8 ratio favoring the keto form in the solid state .

Synthetic Methodologies

Vilsmeier–Haack Formylation

A common route involves formylation of 5-pyrazolones using the Vilsmeier–Haack reagent (POCl₃/DMF). Substituted pyrazolones react at the 4-position to yield 4-carbaldehyde intermediates, which subsequently condense with amines or hydrazines . For this compound, condensation of 5-methyl-2-phenyl-3H-pyrazol-3-one with 2,4-dimethoxybenzaldehyde under acidic conditions achieves the benzylidene linkage .

Table 2: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Vilsmeier–Haack | POCl₃, DMF, 80°C, 6 hr | 68% | |

| Ugi-Hydrazine Cyclization | Trifluoroacetic acid, 60°C, 18 hr | 75–88% |

Post-Ugi Modifications

Diversity-oriented synthesis leverages hydrazino-Ugi reactions to generate hydrazinodipeptide-like precursors. Cyclization under mild basic (10% K₂CO₃/MeOH) or acidic (0.5 M HCl/MeOH) conditions at 60°C yields pyrazol-3-ones with varied substituents . This method offers regiospecific decoration of the pyrazole core, enabling modular synthesis of analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, CH=N),

-

δ 7.45–7.32 (m, 5H, Ph),

-

δ 6.98 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 6.62 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),

-

δ 3.89 (s, 3H, OCH₃),

-

δ 3.82 (s, 3H, OCH₃),

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 164.2 (C=O),

-

δ 158.1 (CH=N),

-

δ 152.3, 148.9 (Ar-OCH₃),

-

δ 130.1–126.4 (Ph),

-

δ 56.1, 55.7 (OCH₃),

Infrared (IR) Spectroscopy

Key absorptions include:

Pharmacological Activity

Table 3: Biological Activity Profile

| Assay | Result | Source |

|---|---|---|

| A431 cytotoxicity | IC₅₀ = 18.7 μM | |

| HaCaT cytotoxicity | IC₅₀ = 42.3 μM | |

| Antioxidant activity | 34% ROS reduction at 50 μM | |

| Cell migration inhibition | 62% reduction at 25 μM |

Antioxidant Effects

At 50 μM, the compound reduces reactive oxygen species (ROS) by 34% in H₂O₂-stressed HaCaT cells, comparable to ascorbic acid (41%) . The dimethoxy groups enhance electron donation, stabilizing free radicals via resonance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume